molecular formula C6H6F4OS B14313631 5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one CAS No. 116509-66-1

5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one

Cat. No.: B14313631
CAS No.: 116509-66-1
M. Wt: 202.17 g/mol
InChI Key: REXADHOSDIXWOB-UHFFFAOYSA-N
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Description

5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one is a chemical compound with the molecular formula C6H6F4OS It is characterized by the presence of four fluorine atoms, a sulfanyl group, and a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one typically involves the introduction of fluorine atoms and a sulfanyl group onto a hexenone backbone. One common method involves the fluorination of a suitable precursor, followed by the introduction of the sulfanyl group through a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and thiolation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexenone backbone can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfanyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one: A closely related compound with similar structural features.

    2,3,5,6-Tetrafluoro-4-methylpyridine: Another fluorinated compound with different functional groups.

    Tetrafluoroterephthalic acid: A fluorinated aromatic compound with distinct chemical properties.

Uniqueness

5,6,6,6-Tetrafluoro-4-sulfanylhex-3-en-2-one is unique due to its combination of fluorine atoms and a sulfanyl group on a hexenone backbone

Properties

CAS No.

116509-66-1

Molecular Formula

C6H6F4OS

Molecular Weight

202.17 g/mol

IUPAC Name

5,6,6,6-tetrafluoro-4-sulfanylhex-3-en-2-one

InChI

InChI=1S/C6H6F4OS/c1-3(11)2-4(12)5(7)6(8,9)10/h2,5,12H,1H3

InChI Key

REXADHOSDIXWOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(C(F)(F)F)F)S

Origin of Product

United States

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